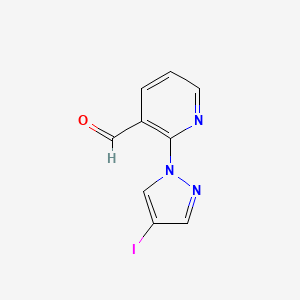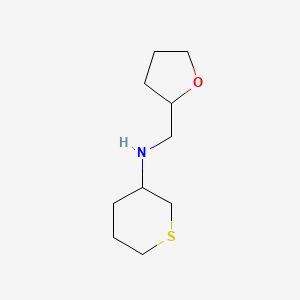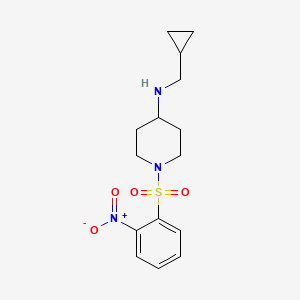
2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of an iodine atom at the 4-position of the pyrazole ring and an aldehyde group at the 3-position of the pyridine ring makes this compound unique and versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the reaction of 4-iodopyrazole with 3-pyridinecarboxaldehyde under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodine atom and the aldehyde group can facilitate interactions with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 1-Cyclopentyl-4-iodo-1H-pyrazole
- 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
Comparison: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyrazole and pyridine rings, along with the functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for further functionalization and development of new compounds with potential biological and industrial applications .
Properties
Molecular Formula |
C9H6IN3O |
|---|---|
Molecular Weight |
299.07 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6IN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H |
InChI Key |
LQUZHTOBPSHCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)




![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13302487.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)



![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
